3-[(Cyclopropylmethyl)sulfanyl]phenol
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Overview
Description
3-[(Cyclopropylmethyl)sulfanyl]phenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]phenol typically involves the introduction of a cyclopropylmethyl sulfanyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a phenol derivative reacts with a cyclopropylmethyl halide in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl sulfanyl alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-[(Cyclopropylmethyl)sulfanyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethyl sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopropylmethyl)thio]phenol
- 3-[(Cyclopropylmethyl)sulfanyl]aniline
- 3-[(Cyclopropylmethyl)sulfanyl]benzoic acid
Uniqueness
3-[(Cyclopropylmethyl)sulfanyl]phenol is unique due to the presence of both a phenol group and a cyclopropylmethyl sulfanyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a research tool and therapeutic agent.
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIFMVWQCDXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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